molecular formula C19H20N4O2 B14129160 (4-(6-Methoxynaphthalen-2-yl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone

(4-(6-Methoxynaphthalen-2-yl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone

Cat. No.: B14129160
M. Wt: 336.4 g/mol
InChI Key: LRIUDFSLZMRCBW-UHFFFAOYSA-N
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Description

The compound (4-(6-Methoxynaphthalen-2-yl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone (hereafter referred to as the target compound) is a methanone derivative featuring a 1,2,3-triazole core substituted at position 4 with a 6-methoxynaphthalen-2-yl group and at position 2 with a piperidin-1-yl moiety via a carbonyl bridge .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

[4-(6-methoxynaphthalen-2-yl)triazol-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C19H20N4O2/c1-25-17-8-7-14-11-16(6-5-15(14)12-17)18-13-20-23(21-18)19(24)22-9-3-2-4-10-22/h5-8,11-13H,2-4,9-10H2,1H3

InChI Key

LRIUDFSLZMRCBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=NN(N=C3)C(=O)N4CCCCC4

Origin of Product

United States

Biological Activity

The compound (4-(6-Methoxynaphthalen-2-yl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H20N4O\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}

This structure features a triazole ring and a methoxy-naphthalene moiety, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have explored the anticancer properties of similar triazole derivatives. For instance, compounds containing the triazole moiety have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study:
A related study demonstrated that compounds with a similar structure exhibited significant cytotoxic effects against human pancreatic cancer cells (Patu8988) and gastric cancer cells (SGC7901). The mechanism involved the induction of apoptosis via caspase activation, suggesting that the triazole ring plays a pivotal role in enhancing anticancer activity .

CompoundCell LineIC50 (µM)Mechanism
Triazole Derivative APatu89885.6Apoptosis induction
Triazole Derivative BSGC79014.2Caspase activation

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for antimicrobial properties. The presence of the triazole group has been linked to enhanced activity against various bacterial strains.

Research Findings:
A study found that triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
Triazole Derivative CStaphylococcus aureus15
Triazole Derivative DEscherichia coli20

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase enzymes has been observed in related compounds.
  • Antimicrobial Mechanisms : The triazole ring likely interferes with microbial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares a common scaffold with several methanone derivatives, differing primarily in substituents and heterocyclic components. Key analogues are compared below:

Structural and Functional Differences

Table 1: Comparative Analysis of Methanone Derivatives
Compound Name Molecular Formula* Key Substituents Central Heterocycle Known Applications/Activity Reference
Target Compound C₂₀H₂₁N₄O₂ 6-Methoxynaphthalen-2-yl, piperidin-1-yl 1,2,3-Triazole Potential CNS modulation (inferred)
Suvorexant [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone C₂₃H₂₃ClN₆O₂ 5-Chlorobenzoxazolyl, diazepane 1,2,3-Triazole Orexin receptor antagonist (insomnia)
rac-(2-(3,4-Dimethoxybenzyl)piperidin-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone C₂₄H₂₈N₄O₃ 3,4-Dimethoxybenzyl, 5-methylphenyl 1,2,3-Triazole Dual orexin receptor antagonist
(4,4-Difluoro-3-(quinolin-2-yloxy)piperidin-1-yl)(1H-imidazo[4,5-c]pyridin-4-yl)methanone C₂₂H₁₈F₂N₆O₂ Quinolin-2-yloxy, imidazopyridine Piperidine Neurokinin receptor modulation

*Molecular formulas are inferred from structural data where explicit values are unavailable in evidence.

Key Observations:

Substituent Impact: The naphthalene group in the target compound enhances lipophilicity compared to phenyl or benzoxazole substituents in analogues like Suvorexant. This may improve membrane permeability but reduce aqueous solubility .

Biological Activity :

  • Suvorexant’s chlorobenzoxazole group confers high affinity for orexin receptors, while the target compound’s naphthalene moiety may target different binding pockets or receptors .
  • The 3,4-dimethoxybenzyl group in the rac-compound (Table 1) introduces electron-rich aromaticity, which could enhance π-π stacking interactions in receptor binding compared to the target compound’s methoxynaphthalene .

Synthetic Approaches :

  • The target compound likely follows a synthesis route similar to Suvorexant, involving coupling of a triazole-containing carboxylic acid with a piperidine derivative using reagents like HATU or DIPEA ().

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The naphthalene group increases logP values compared to phenyl-substituted analogues, suggesting slower metabolic clearance but higher tissue distribution .
  • Metabolic Stability : Piperidine rings are generally susceptible to cytochrome P450 oxidation, whereas diazepane (in Suvorexant) may exhibit different metabolic pathways .

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